molecular formula C26H16Cl4N2 B14811540 N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]biphenyl-4,4'-diamine

N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]biphenyl-4,4'-diamine

Cat. No.: B14811540
M. Wt: 498.2 g/mol
InChI Key: FQIIYPIKKLGGRW-UHFFFAOYSA-N
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Description

N,N’-bis(2,3-dichlorobenzylidene)-4,4’-biphenyldiamine is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two 2,3-dichlorobenzylidene groups attached to a 4,4’-biphenyldiamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,3-dichlorobenzylidene)-4,4’-biphenyldiamine typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4,4’-biphenyldiamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N,N’-bis(2,3-dichlorobenzylidene)-4,4’-biphenyldiamine are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,3-dichlorobenzylidene)-4,4’-biphenyldiamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of chlorine atoms with the nucleophilic groups.

Scientific Research Applications

N,N’-bis(2,3-dichlorobenzylidene)-4,4’-biphenyldiamine has found applications in various scientific research fields, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N’-bis(2,3-dichlorobenzylidene)-4,4’-biphenyldiamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique reactivity. Additionally, its potential biological activities are attributed to its ability to interact with cellular components, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,4-dichlorobenzylidene)ethylenediamine
  • N,N’-bis(3,4-dichlorobenzylidene)ethylenediamine
  • N,N’-bis(2,3-dichlorobenzylidene)-1,5-naphthalenediamine

Uniqueness

N,N’-bis(2,3-dichlorobenzylidene)-4,4’-biphenyldiamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C26H16Cl4N2

Molecular Weight

498.2 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-N-[4-[4-[(2,3-dichlorophenyl)methylideneamino]phenyl]phenyl]methanimine

InChI

InChI=1S/C26H16Cl4N2/c27-23-5-1-3-19(25(23)29)15-31-21-11-7-17(8-12-21)18-9-13-22(14-10-18)32-16-20-4-2-6-24(28)26(20)30/h1-16H

InChI Key

FQIIYPIKKLGGRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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